molecular formula C15H20FNO2 B2399698 Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate CAS No. 174561-03-6

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate

Cat. No.: B2399698
CAS No.: 174561-03-6
M. Wt: 265.328
InChI Key: MCYMLVGEGRTIIW-UHFFFAOYSA-N
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Description

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate is a chemical compound with the molecular formula C15H20FNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate typically involves the reaction of 4-fluorobenzyl chloride with piperidine, followed by esterification with methyl acetate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes. The piperidine ring provides structural stability and contributes to the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [1-(4-chlorobenzyl)piperidin-4-yl]acetate
  • Methyl [1-(4-bromobenzyl)piperidin-4-yl]acetate
  • Methyl [1-(4-methylbenzyl)piperidin-4-yl]acetate

Uniqueness

Methyl 2-(1-(4-fluorobenzyl)piperidin-4-yl)acetate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

methyl 2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO2/c1-19-15(18)10-12-6-8-17(9-7-12)11-13-2-4-14(16)5-3-13/h2-5,12H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYMLVGEGRTIIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCN(CC1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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